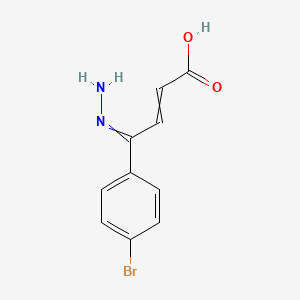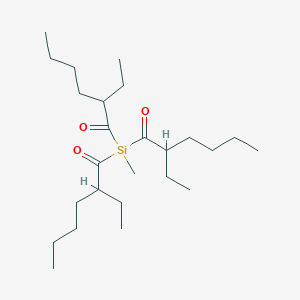![molecular formula C22H24N2O3 B14295054 2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol CAS No. 121271-37-2](/img/structure/B14295054.png)
2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple phenolic and methylene groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol typically involves the reaction of 2-hydroxy-1,3-phenylenediamine with formaldehyde and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final compound with the desired specifications.
化学反応の分析
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of phenolic and methylene groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the phenolic groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the phenolic groups can lead to the formation of quinones, while reduction can yield hydroquinones
科学的研究の応用
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The methylene groups can facilitate the formation of covalent bonds with other molecules, enhancing the compound’s reactivity and potential biological activities.
類似化合物との比較
Similar Compounds
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
Compared to similar compounds, 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol stands out due to its unique combination of phenolic and methylene groups. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable products further enhances its versatility and usefulness in scientific research and industrial applications.
特性
CAS番号 |
121271-37-2 |
|---|---|
分子式 |
C22H24N2O3 |
分子量 |
364.4 g/mol |
IUPAC名 |
2,6-bis[[(2-hydroxyphenyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C22H24N2O3/c25-20-10-3-1-6-16(20)12-23-14-18-8-5-9-19(22(18)27)15-24-13-17-7-2-4-11-21(17)26/h1-11,23-27H,12-15H2 |
InChIキー |
RPOXOCIJLBIXER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNCC2=C(C(=CC=C2)CNCC3=CC=CC=C3O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



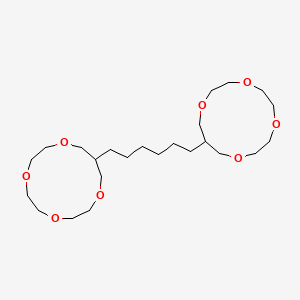


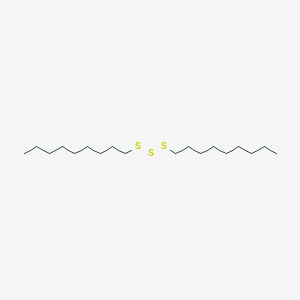
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)

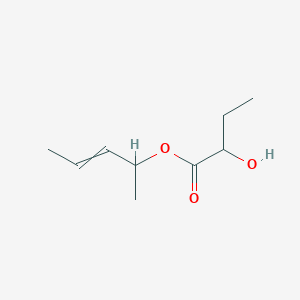


![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
